N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro groups, and a phosphorus-containing pentacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-yl and benzylamine precursors, followed by their coupling with the phosphorus-containing pentacyclic framework. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide: This compound shares structural similarities with the naphthalen-2-yl and benzylamine moieties.
Benzyl N-(naphthalen-2-yl)carbamate: Another structurally related compound with a naphthalen-2-yl group.
Uniqueness
N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine stands out due to its complex pentacyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C49H32N3O6P |
---|---|
Molecular Weight |
789.8 g/mol |
IUPAC Name |
N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C49H32N3O6P/c53-51(54)39-23-19-34(20-24-39)44-29-37-14-6-8-16-42(37)46-47-43-17-9-7-15-38(43)30-45(35-21-25-40(26-22-35)52(55)56)49(47)58-59(57-48(44)46)50(31-32-10-2-1-3-11-32)41-27-18-33-12-4-5-13-36(33)28-41/h1-30H,31H2 |
InChI Key |
IMXURRPXVQWSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC3=CC=CC=C3C=C2)P4OC5=C(C6=CC=CC=C6C=C5C7=CC=C(C=C7)[N+](=O)[O-])C8=C(O4)C(=CC9=CC=CC=C98)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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